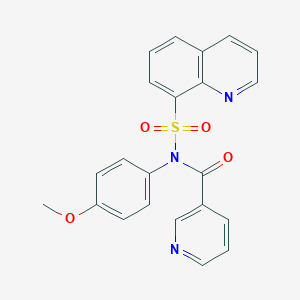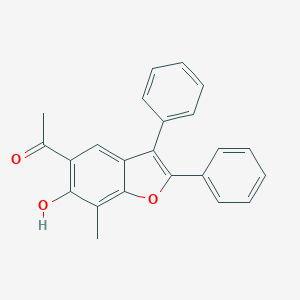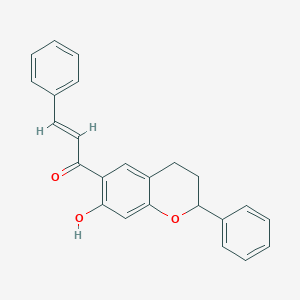
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide, also known as MPQC, is a synthetic compound that belongs to the class of quinolone sulfonamides. MPQC has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the inhibition of various enzymes and proteins that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Animal studies have shown that this compound exhibits analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide is its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In addition, this compound exhibits a high degree of selectivity and specificity towards its target enzymes and proteins, making it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions that can be explored in the field of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide research. One potential direction is the development of novel analogues of this compound with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer and anti-inflammatory agents. Finally, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
合成法
The synthesis of N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide involves the reaction of 4-methoxyaniline, 3-pyridinecarboxylic acid, and 8-quinolinesulfonyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
科学的研究の応用
N-(4-methoxyphenyl)-N-(3-pyridinylcarbonyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C22H17N3O4S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-11-9-18(10-12-19)25(22(26)17-7-3-13-23-15-17)30(27,28)20-8-2-5-16-6-4-14-24-21(16)20/h2-15H,1H3 |
InChIキー |
MHKLSDWJYRYLHX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
